molecular formula C12H11ClN2 B13675979 4-Cyclopropyl-2-(3-chloro-phenyl) imidazole

4-Cyclopropyl-2-(3-chloro-phenyl) imidazole

Cat. No.: B13675979
M. Wt: 218.68 g/mol
InChI Key: GNSZCTACFFNSDO-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-5-cyclopropyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a 3-chlorophenyl group and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-5-cyclopropyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzylamine with cyclopropyl isocyanide in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-5-cyclopropyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding imidazole N-oxide.

    Reduction: Formation of the reduced imidazole derivative.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

4-Cyclopropyl-2-(3-chloro-phenyl)imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a cyclopropyl group and a 3-chlorophenyl group. It has the molecular formula C12H11ClN2 and a molecular weight of approximately 218.68 g/mol. This compound has received attention for its possible medicinal chemistry applications because of its unique structural characteristics.

Scientific Research Applications

  • Medicinal Chemistry 4-Cyclopropyl-2-(3-chloro-phenyl)imidazole is investigated for potential therapeutic effects, particularly in anti-inflammatory and anticancer treatments. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties, making it a candidate for further pharmacological investigation. The compound's mechanism of action likely involves binding to specific molecular targets, leading to modulation of biological pathways associated with disease processes.
  • Enzyme Inhibition and Receptor Modulation The biological activity of 4-Cyclopropyl-2-(3-chloro-phenyl)imidazole has been explored for its potential as an enzyme inhibitor or receptor modulator. Interaction studies have shown that 4-Cyclopropyl-2-(3-chloro-phenyl)imidazole can bind to specific enzymes or receptors, potentially inhibiting their activity or modulating their function. For instance, it may inhibit cell proliferation by interfering with signaling pathways involved in cancer progression.
  • Industrial Materials Protection The compound can be employed for protecting industrial materials against infection with, and destruction by, unwanted microorganisms .

Data Table: Reactions of 4-Cyclopropyl-2-(3-chloro-phenyl)imidazole

Reaction TypeReagentConditions
OxidationPotassium permanganateAcidic medium
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionSodium methoxideMethanol

Structural Comparison Table

Compound NameStructural FeaturesUnique Properties
4-Cyclopropyl-2-(3-chloro-phenyl)imidazoleImidazole ring with cyclopropyl and chlorophenyl groupsPotential anti-inflammatory and anticancer effects
Imidazo[1,2-a]pyridine derivativesImidazo ring without cyclopropylVaried biological activities
Benzimidazole derivativesBenzene fused to imidazoleKnown for diverse pharmacological effects
Triazole compoundsThree nitrogen atoms in the ringDifferent electronic properties

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-5-cyclopropyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorophenyl)-1H-imidazole: Lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.

    5-cyclopropyl-1H-imidazole: Lacks the 3-chlorophenyl group, which may influence its binding affinity to molecular targets.

Uniqueness

2-(3-chlorophenyl)-5-cyclopropyl-1H-imidazole is unique due to the presence of both the 3-chlorophenyl and cyclopropyl groups, which can enhance its binding affinity and specificity to molecular targets. This dual substitution pattern can also influence its chemical reactivity and stability, making it a valuable compound for various applications.

Biological Activity

4-Cyclopropyl-2-(3-chloro-phenyl)imidazole is a heterocyclic compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by an imidazole ring substituted with a cyclopropyl group and a 3-chlorophenyl group, which may contribute to its unique pharmacological properties. The molecular formula is C12H11ClN2, with a molecular weight of approximately 218.68 g/mol. Research indicates that this compound could serve as an enzyme inhibitor or receptor modulator, with implications for anti-inflammatory and anticancer therapies.

The biological activity of 4-Cyclopropyl-2-(3-chloro-phenyl)imidazole is believed to involve its interaction with specific enzymes or receptors, leading to the modulation of various biological pathways. It may inhibit cell proliferation by interfering with signaling pathways associated with cancer progression. The compound's ability to bind to molecular targets is critical for understanding its therapeutic potential.

Anticancer Properties

Preliminary studies suggest that 4-Cyclopropyl-2-(3-chloro-phenyl)imidazole exhibits significant anticancer properties. It has been shown to inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth and metastasis. For instance, its structural features allow it to interfere with the activity of enzymes crucial for cancer cell survival.

Anti-inflammatory Effects

In addition to its anticancer potential, this compound has demonstrated anti-inflammatory effects. Research indicates that it can inhibit nitric oxide production in microglial cells, which are involved in neuroinflammation. The toxicity profile suggests that it maintains cell viability at higher concentrations, making it a candidate for further investigation in inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of 4-Cyclopropyl-2-(3-chloro-phenyl)imidazole can provide insights into its biological efficacy. The presence of the cyclopropyl and chlorophenyl substituents plays a significant role in enhancing its activity against various biological targets.

Compound Name Structural Features Unique Properties
4-Cyclopropyl-2-(3-chloro-phenyl)imidazoleImidazole ring with cyclopropyl and chlorophenyl groupsPotential anti-inflammatory and anticancer effects
Imidazo[1,2-a]pyridine derivativesImidazo ring without cyclopropylVaried biological activities
Benzimidazole derivativesBenzene fused to imidazoleKnown for diverse pharmacological effects
Triazole compoundsThree nitrogen atoms in the ringDifferent electronic properties

This table illustrates the uniqueness of 4-Cyclopropyl-2-(3-chloro-phenyl)imidazole compared to structurally similar compounds, highlighting its specific substituents and potential applications in medicinal chemistry.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Enzyme Inhibition : Research has shown that 4-Cyclopropyl-2-(3-chloro-phenyl)imidazole can effectively inhibit enzymes involved in inflammatory processes. For example, studies measuring nitric oxide production indicated significant inhibition at various concentrations without compromising cell viability .
  • Anticancer Activity : In vitro assays demonstrated that this compound could reduce the viability of cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Toxicity Profile : Toxicity assessments have indicated that while some analogs exhibit cytotoxic effects at high concentrations, 4-Cyclopropyl-2-(3-chloro-phenyl)imidazole maintains acceptable toxicity levels, making it a safer option for therapeutic development .

Properties

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

IUPAC Name

2-(3-chlorophenyl)-5-cyclopropyl-1H-imidazole

InChI

InChI=1S/C12H11ClN2/c13-10-3-1-2-9(6-10)12-14-7-11(15-12)8-4-5-8/h1-3,6-8H,4-5H2,(H,14,15)

InChI Key

GNSZCTACFFNSDO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN=C(N2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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